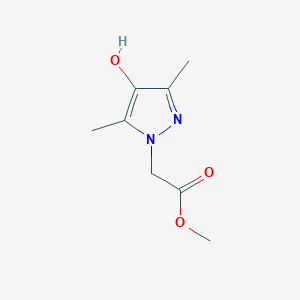

Methyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(4-hydroxy-3,5-dimethylpyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-5-8(12)6(2)10(9-5)4-7(11)13-3/h12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGLEFOROGPDHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)OC)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Methyl Chloroacetate

A widely adopted method involves the alkylation of 4-hydroxy-3,5-dimethyl-1H-pyrazole using methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic attack of the pyrazole nitrogen on the electrophilic carbon of methyl chloroacetate.

Procedure :

-

Reactants : 4-Hydroxy-3,5-dimethyl-1H-pyrazole (1 equiv), methyl chloroacetate (1.2 equiv), anhydrous potassium carbonate (2 equiv).

-

Solvent : Acetone or dimethylformamide (DMF).

-

Conditions : Reflux at 80°C for 12–24 hours.

-

Workup : Filtration to remove K₂CO₃, solvent evaporation, and purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3).

-

Excess methyl chloroacetate ensures complete conversion, but prolonged reaction times may lead to di-alkylation byproducts.

-

DMF enhances reactivity but complicates purification due to high boiling point.

Microwave-Assisted Catalytic Coupling

Palladium-Catalyzed Cross-Coupling

A modern approach utilizes palladium catalysts to couple pre-functionalized pyrazole boronic esters with methyl glyoxylate derivatives.

Procedure :

-

Reactants : 4-Hydroxy-3,5-dimethyl-1H-pyrazole-1-boronic ester (1 equiv), methyl 2-bromoacetate (1 equiv).

-

Catalyst : [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (5 mol%).

-

Solvent : Dioxane/water (4:1).

-

Conditions : Microwave irradiation at 120°C for 30 minutes.

-

Reduced reaction time (30 minutes vs. 24 hours).

-

Higher regioselectivity due to controlled microwave heating.

One-Pot Multicomponent Synthesis

Hydrazide Condensation Route

This method condenses hydrazine derivatives with β-keto esters in a single pot, forming the pyrazole ring and acetate group simultaneously.

Procedure :

-

Reactants : Acetylacetone (1 equiv), methyl glyoxylate (1 equiv), hydrazine hydrate (1.5 equiv).

-

Catalyst : Acetic acid (10 mol%).

-

Solvent : Ethanol.

-

Conditions : Reflux at 78°C for 6 hours.

Yield : 70–75%.

Mechanistic Insight :

-

Hydrazine reacts with acetylacetone to form 3,5-dimethylpyrazol-4-ol.

-

In situ esterification with methyl glyoxylate introduces the acetate moiety.

Optimization Strategies and Comparative Analysis

Solvent and Base Optimization

| Parameter | Alkylation (Method 1) | Cross-Coupling (Method 2) |

|---|---|---|

| Solvent | DMF | Dioxane/water |

| Base | K₂CO₃ | K₃PO₄ |

| Reaction Time | 24 h | 0.5 h |

| Yield | 65–78% | 82–89% |

Insights :

-

Method 2 offers superior efficiency but requires specialized equipment (microwave reactor).

-

Method 3 is cost-effective but yields slightly lower due to competing side reactions.

Advanced Purification Techniques

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of (4-oxo-3,5-dimethylpyrazol-1-yl)-acetic acid methyl ester.

Reduction: Formation of (4-hydroxy-3,5-dimethylpyrazol-1-yl)-ethanol.

Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate has the following chemical characteristics:

- Molecular Formula : C9H12N2O3

- Molecular Weight : 196.20 g/mol

- CAS Number : [Not available in search results]

The compound features a pyrazole ring, which is known for its biological activity, making it a candidate for various applications.

Medicinal Chemistry Applications

- Antioxidant Activity : Research has indicated that pyrazole derivatives exhibit significant antioxidant properties. This compound has been tested for its ability to scavenge free radicals, which can contribute to oxidative stress-related diseases .

- Anti-inflammatory Properties : Compounds with similar structures have shown potential in reducing inflammation. Studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .

- Antimicrobial Activity : Preliminary studies have explored the antimicrobial efficacy of pyrazole derivatives against various bacterial strains. This compound may possess similar properties, warranting further investigation into its potential as an antimicrobial agent .

Agricultural Applications

- Pesticide Development : The pyrazole moiety is often incorporated into agrochemicals due to its efficacy in pest control. This compound may serve as a precursor for developing novel pesticides that target specific pests while minimizing environmental impact .

- Plant Growth Regulators : Research has suggested that compounds like this compound can influence plant growth and development through hormonal pathways. This application could lead to advancements in agricultural productivity .

Material Science Applications

- Polymer Chemistry : The unique properties of this compound make it suitable for incorporation into polymer matrices. Its presence can enhance the thermal stability and mechanical properties of polymers used in various industrial applications .

- Coatings and Adhesives : The compound's chemical structure allows for modification that can improve adhesion properties in coatings and adhesives, making it valuable in manufacturing sectors .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The hydroxy group and the ester moiety can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The compound may also modulate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-Based Esters

Structural and Functional Analysis

Substituent Effects on Reactivity and Solubility

- Hydroxyl Group (Target Compound) : The 4-hydroxy group enhances polarity, enabling hydrogen bonding and improving solubility in polar solvents. This contrasts with the azepane-substituted analog , where the seven-membered nitrogen ring increases lipophilicity, favoring membrane permeability in drug design.

- Bis-Pyrazolyl Amino Group (L1) : The presence of two pyrazole rings and an amino linker creates a multidendate ligand structure, facilitating stronger coordination with transition metals like Co(II). This structural complexity enhances catalytic efficiency in oxidation reactions compared to the simpler monodentate target compound.

- Aminomethyl Dihydrochloride ( Compound) : The protonated aminomethyl group and ethyl ester improve water solubility, making this derivative suitable for biological or aqueous systems.

Ester Group Variations

- Methyl vs. Ethyl Esters : The target compound’s methyl ester may hydrolyze faster than the ethyl ester in ’s compound due to steric hindrance differences. However, the ethyl ester’s stability could be advantageous in prolonged reactions .

Application-Specific Insights

- Catalysis : L1’s bis-pyrazolyl structure outperforms the target compound in catalytic oxidation (e.g., catecholase activity) due to enhanced metal coordination .

- Pharmaceuticals : The azepane-substituted analog’s lipophilicity makes it a candidate for CNS-targeting drugs, whereas the target compound’s hydroxyl group might limit blood-brain barrier penetration .

- Aqueous Systems : The dihydrochloride salt in ’s compound is ideal for water-soluble formulations, contrasting with the target compound’s moderate polarity .

Biological Activity

Methyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁N₃O₃

- Molecular Weight : 197.20 g/mol

- CAS Number : 134163421

The compound features a pyrazole ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

A study reported that related pyrazole derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, suggesting a strong potential for this compound in combating bacterial infections .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Compounds similar to this compound have demonstrated the ability to reduce inflammation in various models, indicating a promising avenue for therapeutic applications .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.

- Antioxidant Activity : Pyrazole derivatives have shown potential as antioxidants, which can mitigate oxidative stress in cells.

- Biofilm Disruption : Studies have indicated that pyrazole compounds can inhibit biofilm formation, enhancing their effectiveness against persistent bacterial infections .

Study on Antibacterial Efficacy

In a recent investigation, various pyrazole derivatives were synthesized and tested for their antibacterial efficacy. This compound was among the compounds evaluated. The study found that it exhibited significant antibacterial activity with an MIC comparable to established antibiotics .

Evaluation of Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrazole derivatives, including this compound. The results indicated a marked reduction in inflammation markers in treated models compared to controls, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Methyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate and related pyrazole derivatives?

- Answer : Synthesis typically involves alkylation or esterification of the pyrazole core. For example, alkylation of 4-hydroxy-3,5-dimethylpyrazole with methyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to minimize side products like over-alkylation . Characterization via HPLC or TLC ensures purity before downstream use.

Q. What spectroscopic and analytical techniques are recommended for structural elucidation of this compound?

- Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at pyrazole positions 3 and 5, acetate linkage).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₈H₁₂N₂O₃, exact mass 184.0848).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding interactions (e.g., hydroxy group coordination), SHELX programs are widely used for refinement .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data for pyrazole derivatives, such as disordered solvent molecules or twinning?

- Answer : Use robust refinement tools like SHELXL (SHELX suite) to model disorder or twinning. For high-throughput crystallography, pipelines integrating SHELXC/D/E enable rapid phasing and validation. For example, hydrogen-bonding networks involving the 4-hydroxy group may require iterative refinement to resolve electron density ambiguities .

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?

- Answer :

- Analog Synthesis : Modify the pyrazole substituents (e.g., replacing methyl with cyclopropyl) or the ester group (e.g., ethyl vs. methyl) to assess bioactivity shifts.

- Biological Assays : Test analogs against target enzymes (e.g., kinases, oxidoreductases) to correlate substituent effects with inhibitory potency. Similar pyrazole acetates have shown antileishmanial activity via proteomics-based target identification .

Q. How does the compound behave in coordination chemistry, and what metal ions are relevant for catalytic or material science applications?

- Answer : The 4-hydroxy and pyrazole N-atoms act as bidentate ligands. Studies on analogous compounds (e.g., [(3,5-dimethylpyrazol-1-yl)methyl]aminoacetic acid) show selective coordination with Co(II) and Cu(II), forming octahedral complexes. These interactions are characterized via UV-Vis spectroscopy and cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.